1-(1,4-Diazepan-1-YL)pentan-1-one
Overview
Description
1-(1,4-Diazepan-1-YL)pentan-1-one is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . This compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms. The presence of the diazepane ring imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reductive amination of a suitable precursor . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Industrial Production Methods: Industrial production of 1-(1,4-Diazepan-1-YL)pentan-1-one may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1,4-Diazepan-1-YL)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the diazepane ring or the ketone group.
Substitution: The nitrogen atoms in the diazepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.
Substitution: Halogenating agents and nucleophiles such as amines or thiols are often employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols .
Scientific Research Applications
1-(1,4-Diazepan-1-YL)pentan-1-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(1,4-Diazepan-1-YL)pentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The diazepane ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
- 1-(1,4-Diazepan-1-YL)butan-1-one
- 1-(1,4-Diazepan-1-YL)hexan-1-one
- 1-(1,4-Diazepan-1-YL)heptan-1-one
Comparison: 1-(1,4-Diazepan-1-YL)pentan-1-one is unique due to its specific chain length and the positioning of the diazepane ring. This structure imparts distinct chemical properties, such as solubility and reactivity, which can be advantageous in certain applications. Compared to its analogs, it may offer better performance in specific reactions or interactions .
Properties
IUPAC Name |
1-(1,4-diazepan-1-yl)pentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-2-3-5-10(13)12-8-4-6-11-7-9-12/h11H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXRPEBLBCNSPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCCNCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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